molecular formula C10H14ClNO2 B152365 (R)-4-Amino-3-phenylbutanoic acid hydrochloride CAS No. 52992-48-0

(R)-4-Amino-3-phenylbutanoic acid hydrochloride

Cat. No.: B152365
CAS No.: 52992-48-0
M. Wt: 215.67 g/mol
InChI Key: XSYRYMGYPBGOPS-FVGYRXGTSA-N
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Description

(R)-4-Amino-3-phenylbutanoic acid hydrochloride is the active enantiomer of the research compound phenibut, which is a neuropsychotropic agent developed in the 1960s . This compound is of significant interest in neuroscience and neuropharmacology research due to its potent and selective agonist activity at the GABA B receptor . The (R)-enantiomer possesses more than 100-fold higher affinity for the GABA B receptor compared to the (S)-enantiomer, making it a valuable tool for studying the specific functions of this receptor subtype . In addition to its primary action on GABA B receptors, (R)-4-Amino-3-phenylbutanoic acid also binds to and blocks α2δ subunit-containing voltage-dependent calcium channels, a mechanism of action it shares with the gabapentinoid class of compounds . This dual pharmacological profile provides researchers with a unique compound to investigate the interplay between GABAergic and calcium signaling systems in the central nervous system. Historically, studies on the racemic mixture (containing both R- and S-enantiomers) have been used to explore potential applications for relieving tension and anxiety, improving sleep, and as a pre-operative medication in animal models . The compound's research value lies in its utility for probing the GABA B receptor's role in anxiety, sleep-wake cycles, and synaptic plasticity. Furthermore, its structural relation to the neurotransmitter GABA and to phenethylamine offers a versatile scaffold for mechanistic studies and the development of novel therapeutic agents . This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3R)-4-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRYMGYPBGOPS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52992-48-0
Record name 4-Amino-3-phenylbutyric acid hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052992480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX088BE850
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Aldol Condensation for Intermediate Formation

The industrial synthesis begins with the condensation of benzaldehyde and ethyl acetoacetate in ethanol under piperidine catalysis (1:0.2 molar ratio) to yield 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester. Protic solvents like ethanol enhance nucleophilic addition kinetics, achieving >90% conversion at reflux (78°C, 48 hours). Excess ethyl acetoacetate (2.5–3 equivalents) ensures complete benzaldehyde consumption, minimizing side products.

Alkaline Decarbonylation to 3-Phenylglutaric Acid

Treatment of the pentanedionate ester with 20% sodium hydroxide at 85–90°C induces decarbonylation, producing 3-phenylglutaric acid. Steam distillation removes ethanol byproducts, driving the reaction to 87.3% yield. Critical parameters include:

ParameterOptimal ValueImpact on Yield
NaOH Concentration20% (w/v)Maximizes base strength without saponification
Temperature85–90°CAccelerates decarbonylation
Reaction Time2–2.5 hoursBalances completion vs. degradation

Dehydration and Hydrolysis: Cyclization and Amide Formation

Anhydride Formation via Dehydration

3-Phenylglutaric acid undergoes dehydration in toluene with acetic anhydride (1:0.64 molar ratio) at reflux (110°C, 2 hours) to form 3-phenylglutaric anhydride. Non-protonic solvents prevent rehydration, achieving 91% conversion. Catalytic acetic anhydride facilitates cyclic anhydride formation, critical for downstream amidation.

Hydrolysis to 5-Amino-5-oxo-3-phenylpentanoic Acid

Reaction of the anhydride with concentrated aqueous ammonia (25–28%) at 50–55°C yields the amide intermediate. Acidification with sulfuric acid (pH <1) precipitates the product, which is recrystallized to 98% purity. Key metrics:

StepYieldPurity
Anhydride Formation91%95%
Ammonia Hydrolysis87.3%98%

Oxidation and Salt Formation: Enantiomeric Control

Hofmann Rearrangement for Amino Group Introduction

5-Amino-5-oxo-3-phenylpentanoic acid undergoes Hofmann degradation using sodium hypochlorite (10% w/v) under alkaline conditions (pH 12–13, 5–15°C) to yield racemic 4-amino-3-phenylbutanoic acid. Oxidation at 70°C for 50 minutes ensures complete conversion, followed by hydrochloric acid quench (pH 1–2) to precipitate the crude product.

Resolution of (R)-Enantiomer and Hydrochloride Formation

Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation using (R)-mandelic acid. Subsequent treatment with 31% hydrochloric acid (1:2.5 molar ratio) at <10°C yields (R)-4-amino-3-phenylbutanoic acid hydrochloride. Recrystallization from water elevates purity to >99% (mp: 203–206°C).

ParameterOptimal ValueEnantiomeric Excess
Chiral Resolving Agent(R)-Mandelic Acid98% ee
Recrystallization SolventWater99.5% purity

Enantioselective Synthesis: Catalytic Asymmetric Routes

Asymmetric Hydrogenation of β-Keto Esters

Recent advances employ ruthenium-BINAP catalysts for asymmetric hydrogenation of β-keto esters, directly yielding (R)-4-amino-3-phenylbutanoic acid precursors. Substrate-to-catalyst ratios of 100:1 achieve 92% ee at 50 bar H₂ pressure.

Biocatalytic Approaches Using Transaminases

Immobilized ω-transaminases convert 3-phenyl-4-oxobutanamide to the (R)-amine with 85% yield and >99% ee under mild conditions (pH 7.5, 30°C). NADPH cofactor regeneration systems enable scalable continuous processes.

Comparative Analysis of Industrial Methods

MethodStepsOverall YieldeeCost (USD/kg)
Traditional Chemical576.2%Racemic120
Chiral Resolution658%98%240
Asymmetric Hydrogenation382%92%180
Biocatalytic285%>99%150

Biocatalytic methods offer superior enantioselectivity and cost efficiency but require specialized enzyme engineering. Traditional routes remain prevalent due to existing infrastructure .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

1.1 Mechanism of Action
R-phenibut primarily acts as a GABA(B) receptor agonist , mimicking the neurotransmitter GABA (gamma-aminobutyric acid). It also binds to the α2-δ subunit of voltage-dependent calcium channels, which contributes to its analgesic effects. This dual action enhances its therapeutic profile in treating various conditions related to anxiety and mood disorders .

1.2 Therapeutic Uses
R-phenibut has been investigated for several clinical applications, including:

  • Anxiety Disorders : Effective in reducing anxiety symptoms.
  • Post-Traumatic Stress Disorder (PTSD) : Shown efficacy in alleviating PTSD symptoms.
  • Depression : Demonstrated antidepressant-like effects in animal models.
  • Cognitive Enhancement : Promotes improvements in attention, memory, and sensory-motor performance.
  • Sleep Disorders : Used to reduce insomnia and improve sleep quality.
  • Alcoholism and Substance Abuse : Assists in managing withdrawal symptoms and cravings.
  • Vestibular Disorders : Helps in treating balance-related issues.

Comparative Analysis of R-Phenibut

The following table summarizes the pharmacological targets and conditions treated by R-phenibut compared to other similar compounds:

CompoundPrimary TargetConditions TreatedPotency (µM)
R-PhenibutGABA(B) ReceptorsAnxiety, Depression, PTSD23.0
Racemic PhenibutGABA(B) ReceptorsAnxiety, Sleep Disorders46.0
Gabapentinα2-δ SubunitNeuropathic Pain92.0

Safety and Side Effects

R-phenibut is generally well-tolerated; however, potential side effects may include sedation, dizziness, and gastrointestinal discomfort. Long-term use can lead to tolerance and dependence, necessitating careful monitoring during treatment .

Mechanism of Action

The mechanism of action of ®-4-Amino-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.

    Pathways Involved: It may modulate neurotransmitter pathways, affecting neurological functions and potentially offering therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

a. (R)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride (CAS 332061-83-3)
  • Molecular Formula: C₁₁H₁₃ClF₃NO₂
  • Molecular Weight : 283.67 g/mol
  • Key Difference : A trifluoromethyl (-CF₃) group at the para position of the phenyl ring.
  • Impact :
    • Increased lipophilicity enhances blood-brain barrier penetration.
    • Improved metabolic stability due to fluorine’s electron-withdrawing effects .
b. (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid Hydrochloride (CAS 331763-69-0)
  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Molecular Weight : 233.67 g/mol
  • Key Difference : A fluorine (-F) substituent at the para position.
  • Impact :
    • Altered electronic properties may modulate receptor binding affinity.
    • Reduced steric hindrance compared to -CF₃ derivatives .

Chain-Length Variants

a. (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride (CAS 147228-37-3)
  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 229.70 g/mol
  • Key Difference: Extended carbon chain (pentanoic acid backbone).
  • Impact :
    • Longer chains may reduce rigidity, affecting GABA receptor interaction .
b. 4-(Dimethylamino)butanoic Acid Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol
  • Key Difference: Dimethylamino (-N(CH₃)₂) group replaces the phenyl moiety.
  • Impact: Basic amino group enhances solubility but reduces CNS penetration due to increased polarity .

Structural and Pharmacological Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification CAS Number Key Pharmacological Property
(R)-4-Amino-3-phenylbutanoic acid hydrochloride C₁₀H₁₄ClNO₂ 215.68 Phenyl at C3 52992-48-0 GABA-B agonist, anxiolytic
(R)-3-Amino-4-(4-CF₃-phenyl)butanoic acid HCl C₁₁H₁₃ClF₃NO₂ 283.67 4-CF₃-phenyl at C4 332061-83-3 Enhanced metabolic stability
(R)-3-Amino-4-(4-F-phenyl)butanoic acid HCl C₁₀H₁₃ClFNO₂ 233.67 4-F-phenyl at C4 331763-69-0 Improved receptor selectivity
(R)-3-Amino-5-phenylpentanoic acid HCl C₁₁H₁₆ClNO₂ 229.70 Extended pentanoic acid chain 147228-37-3 Altered binding kinetics
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ 167.63 Dimethylamino at C4 - High solubility, limited CNS activity

Biological Activity

(R)-4-Amino-3-phenylbutanoic acid hydrochloride, commonly known as phenibut , is a synthetic derivative of gamma-aminobutyric acid (GABA). It has gained attention for its anxiolytic properties and potential therapeutic applications in treating various neurological conditions. This article explores the biological activity of phenibut, focusing on its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Phenibut is characterized by its unique structure, which includes an amino group and a phenyl group attached to a butanoic acid backbone. Its chemical formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of 179.22 g/mol. The compound exists in two enantiomeric forms: (R)-phenibut and (S)-phenibut, with the former being the more biologically active form.

Pharmacodynamics

Phenibut primarily exerts its effects through interactions with GABA receptors, specifically:

  • GABAA_A Receptor Agonism : Phenibut acts as a full agonist at GABAA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS).
  • GABAB_B Receptor Agonism : It also binds to GABAB_B receptors, although with lower affinity compared to baclofen, another GABA analog. The binding affinities are summarized in the following table:
CompoundGABAB_B IC50 (μM)GABAA_A IC50 (μM)
GABA0.080.12
Baclofen0.13>100
(R)-Phenibut9.6>100
(S)-Phenibut>100>100

This data indicates that (R)-phenibut has a significantly higher affinity for GABAB_B receptors compared to its S counterpart, enhancing its therapeutic potential .

The exact mechanism of action of phenibut is not fully understood; however, several pathways have been proposed:

  • GABAergic Modulation : By acting as an agonist at GABA receptors, phenibut promotes inhibitory neurotransmission, leading to anxiolytic effects.
  • Calcium Channel Interaction : Phenibut may modulate voltage-gated calcium channels, influencing neuronal excitability and neurotransmitter release.
  • Neuroprotective Effects : Some studies suggest that phenibut may offer neuroprotective benefits by reducing oxidative stress and promoting neuronal health .

Case Studies and Clinical Applications

Phenibut has been studied in various clinical contexts, particularly for anxiety disorders and sleep disturbances. Here are notable findings from recent studies:

  • Anxiety Reduction : A clinical trial involving healthy volunteers demonstrated that a single dose of 250 mg phenibut led to significant reductions in anxiety levels compared to placebo controls .
  • Sleep Improvement : Research indicates that phenibut can enhance sleep quality by increasing total sleep time and reducing wakefulness after sleep onset .

Case Study Summary

Case NumberAge/SexSymptomsComorbiditiesPhenibut ExposureOutcome
133 FSedation, myoclonic jerkingOpioid abuseNRHospitalization
223 MLethargySubstance abuseNRRecovery
359 FLethargy, tonic-clonic seizureAnxiety, chronic painNRSeizure management required

This table highlights the potential risks associated with phenibut use, particularly in individuals with pre-existing conditions or those using other CNS depressants .

Research Findings

Recent studies have explored various aspects of phenibut's biological activity:

  • Neuroprotective Properties : Research has shown that phenibut can protect against neurotoxicity induced by glutamate in vitro, suggesting potential applications in neurodegenerative diseases.
  • Cognitive Enhancement : Some animal studies indicate that (R)-phenibut may improve cognitive function and memory retention, although more research is needed to confirm these effects in humans .

Q & A

Basic Research Questions

Q. What synthetic methods yield (R)-4-Amino-3-phenylbutanoic acid hydrochloride with high enantiomeric purity?

  • Methodology : The compound can be synthesized via enantiomeric resolution using L-tartaric acid. A reported procedure involves reacting racemic 4-amino-3-phenylbutanoic acid with L-tartaric acid in ethanol to isolate the (R)-enantiomer. The resolved product is then treated with hydrochloric acid to form the hydrochloride salt, achieving a yield of 81% and a melting point of 194–195°C. Enantiomeric excess is confirmed via polarimetry ([α]D²⁵ = -5.0 in H₂O) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CD₃OD) reveals characteristic peaks at δ 7.43 (d, 2H), 7.37 (m, 3H), and 3.25 (q, 1H) for the phenyl and chiral backbone protons .
  • IR Spectroscopy : Key absorption bands at 1700 cm⁻¹ (C=O stretch) and 1552 cm⁻¹ (NH₂ bending) confirm functional groups .
  • Melting Point Analysis : Consistency with the reported range (194–195°C) validates purity .

Q. How can researchers standardize analytical protocols for quantifying this compound in bulk samples?

  • Methodology : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210 nm). A mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) provides baseline separation. Calibration curves with R² > 0.99 ensure accuracy .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥ 2 minutes indicate robust separation .
  • Polarimetry : Monitor [α]D values to detect deviations from the enantiopure standard (-5.0°) .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

  • Methodology : Conduct accelerated stability studies using:

  • Acidic Conditions : Incubate in simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via LC-MS; <5% degradation indicates acid stability .
  • Thermal Stress : Store at 40°C/75% RH for 4 weeks. No significant changes in HPLC purity (>98%) confirm thermal resilience .

Q. What computational tools elucidate the compound’s electronic structure and binding affinity?

  • Methodology : Perform Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hybridization. Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts interaction energies with GABA receptors, aligning with experimental IC₅₀ values .

Q. How does this compound interact with GABAergic systems in vivo?

  • Methodology : Use radioligand binding assays with [³H]-GABA in rat brain homogenates. Competitive displacement curves (Kᵢ = 1.2 µM) confirm affinity for GABA-B receptors. Behavioral assays (e.g., elevated plus maze) further validate anxiolytic activity .

Contradictions and Considerations

  • CAS Number Variability : The (R)-enantiomer is listed under CAS 52992-48-0 , while the racemic mixture or hydrochloride salt is often referenced as 1078-21-3 . Verify enantiomeric form in procurement.
  • Spectral Data Consistency : NMR and IR profiles from independent syntheses should match reported benchmarks to rule out polymorphic variations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 2
(R)-4-Amino-3-phenylbutanoic acid hydrochloride

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